Clindamycin B-d3
Description
Properties
Molecular Formula |
C₁₇H₂₈D₃ClN₂O₅S |
|---|---|
Molecular Weight |
413.97 |
Synonyms |
Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4-ethyl-1-(methyl-d3)-2-pyrrolidinyl]_x000B_carbonyl]amino]-1-thio-L-threo-α-D-galactooctopyranoside; (2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(4-ethyl-1-(methyl-d3)-2-pyrrolidinyl)carbonyl]amino]-1-_x000B_thio-L- |
Origin of Product |
United States |
Synthetic Strategies and Chemical Characterization of Clindamycin B D3
Methodologies for Deuterium (B1214612) Incorporation into Complex Molecules
The synthesis of isotopically labeled compounds such as Clindamycin (B1669177) B-d3 is a critical aspect of pharmaceutical research, facilitating studies in metabolic profiling, pharmacokinetic analysis, and as internal standards in quantitative assays. medchemexpress.comresearchgate.net The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into a molecule like clindamycin requires specialized synthetic techniques to ensure precise and efficient labeling.
Regioselective Deuteration Techniques for Clindamycin Backbones
Achieving regioselective deuteration, the placement of deuterium at specific atomic positions within the clindamycin framework, is a significant challenge due to the structural complexity of the molecule. While general methods for deuteration exist, their application to the intricate clindamycin backbone necessitates careful consideration of the reactivity of different C-H bonds. google.comanr.fr Strategies often involve the use of catalysts that can direct the hydrogen isotope exchange to a particular site. anr.fr For instance, metal-catalyzed reactions can be employed to activate specific C-H bonds, allowing for their replacement with deuterium from a deuterium source. anr.fr The development of such regioselective methods is crucial for creating precisely labeled internal standards for mass spectrometry-based quantification. researchgate.net
Hydrogen-Deuterium Exchange Reactions for Targeted Labeling
Hydrogen-deuterium exchange (HDX) reactions are a fundamental approach for introducing deuterium into organic molecules. ecampus.commdpi.com These reactions typically involve exposing the substrate to a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst to facilitate the exchange. mdpi.comansto.gov.auresearchgate.net For targeted labeling of the clindamycin molecule, the conditions of the HDX reaction, including temperature, pH, and the choice of catalyst, are critical. mdpi.comnist.gov For example, exchange rates can be influenced by the acidity or basicity of the reaction medium, allowing for some degree of control over which protons are exchanged. mdpi.com While HDX can be a powerful tool, achieving high levels of site-specific deuteration without unwanted scrambling of the isotope requires careful optimization of the reaction conditions. nih.govrsc.org
Precursor Synthesis and Advanced Synthetic Routes
An alternative and often more controlled method for producing Clindamycin B-d3 involves the synthesis of a deuterated precursor molecule that is then incorporated into the final clindamycin structure. This approach allows for the precise placement of deuterium atoms early in the synthetic sequence. For example, a deuterated building block, such as a deuterated version of the amino acid moiety of clindamycin, can be synthesized and then coupled with the sugar portion of the molecule. researchgate.net This multi-step strategy, while potentially more labor-intensive, offers greater control over the final isotopic distribution and purity of the labeled compound. anr.fr Advanced synthetic methodologies may employ novel catalysts or protecting group strategies to enhance the efficiency and selectivity of the deuteration and subsequent coupling steps. anr.frresearchgate.net
Purity and Isotopic Enrichment Assessment of this compound
The utility of this compound as an internal standard is directly dependent on its chemical and isotopic purity. Therefore, rigorous analytical characterization is essential to verify the successful incorporation of deuterium and to quantify the level of isotopic enrichment.
Spectroscopic Verification of Deuterium Distribution via Nuclear Magnetic Resonance (NMR) Spectroscopy
| Analytical Technique | Purpose | Key Findings |
| ¹H NMR | To determine the degree of deuteration by observing the reduction in the intensity of proton signals at the deuterated positions. nih.gov | The disappearance or significant reduction of a proton signal at a specific chemical shift confirms successful deuterium incorporation at that site. |
| ¹³C NMR | To confirm the carbon skeleton of the molecule remains unchanged after deuteration and to observe isotopic shifts. | The carbon spectrum of this compound should be consistent with that of unlabeled clindamycin, with minor shifts in the signals of carbons bonded to deuterium. |
Deuterium NMR (²H NMR) for Site-Specific Confirmation
For a direct and unambiguous confirmation of deuterium incorporation, Deuterium NMR (²H NMR) spectroscopy is the most definitive technique. sigmaaldrich.comresearchgate.net Unlike ¹H NMR, which infers deuteration from the absence of a signal, ²H NMR directly detects the deuterium nuclei. sigmaaldrich.com
The ²H NMR spectrum of this compound will show signals corresponding to the specific sites where deuterium has been incorporated. researchgate.net The chemical shifts in the ²H NMR spectrum are very similar to those in the ¹H NMR spectrum, allowing for straightforward assignment of the deuterated positions. sigmaaldrich.com This method provides conclusive evidence of successful site-specific labeling and is crucial for the quality control of isotopically labeled standards. sigmaaldrich.comnih.gov
Multinuclear NMR (¹H, ¹³C) for Structural Integrity and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of organic molecules like this compound. Both ¹H and ¹³C NMR are employed to confirm the compound's structural integrity and to ensure the absence of significant impurities.
While specific NMR data for this compound is not publicly available, the spectra would be nearly identical to that of Clindamycin B, with the key difference being the absence of the N-methyl proton signal in the ¹H NMR spectrum and a distinct triplet (due to C-D coupling) for the N-methyl carbon in the ¹³C NMR spectrum. The chemical shifts for Clindamycin B would be very similar to those of Clindamycin, with minor variations due to the different alkyl substituent on the pyrrolidine (B122466) ring (ethyl vs. propyl).
Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is used to verify the presence and connectivity of protons in the molecule. For this compound, one would expect to see signals corresponding to the sugar moiety, the amino acid portion, and the ethyl group of the pyrrolidine ring. The characteristic signal for the N-methyl protons, which would appear as a singlet in non-deuterated Clindamycin B, would be absent.
Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the carbon of the N-CD3 group would show a characteristic multiplet (typically a triplet) at a slightly shifted position compared to the N-CH3 quartet in Clindamycin B, due to the carbon-deuterium coupling. libretexts.org The chemical shifts of other carbons would be largely unaffected.
Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound
| Atom | Expected Chemical Shift (ppm) | Notes |
| C=O | ~174 | Carbonyl carbon |
| Pyrrolidine C2 | ~68 | |
| Pyrrolidine C4 | ~35 | |
| Pyrrolidine C5 | ~56 | |
| N-CD3 | ~31 | Expected as a triplet |
| Ethyl CH2 | ~25 | |
| Ethyl CH3 | ~11 | |
| Sugar C1 | ~85 | |
| Sugar C2 | ~71 | |
| Sugar C3 | ~73 | |
| Sugar C4 | ~74 | |
| Sugar C5 | ~70 | |
| S-CH3 | ~14 |
Note: The chemical shifts are approximate and based on known data for Clindamycin and related structures. The exact values can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Isotopic Abundance and Purity Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic purity of this compound.
High-Resolution Mass Spectrometry (HR-MS) for Isotopic Enrichment Evaluation
High-resolution mass spectrometry (HR-MS) provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of the elemental composition and the degree of isotopic enrichment. For this compound, HR-MS would be used to verify the incorporation of three deuterium atoms by comparing the exact mass with the theoretical mass of the deuterated compound. The high resolution allows for the separation of the isotopic peaks from potential isobaric interferences.
Isotopic Abundance Profiling to Confirm Deuteration Level
The mass spectrum of this compound will exhibit a characteristic isotopic cluster. The most abundant peak will correspond to the molecule containing three deuterium atoms. However, small peaks corresponding to molecules with two, one, or no deuterium atoms (d2, d1, d0) may also be present due to incomplete deuteration during synthesis. By analyzing the relative intensities of these peaks, the isotopic purity and the average level of deuteration can be accurately determined.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
| [M+H]⁺ | 414.18 | Molecular ion with three deuterium atoms |
| [M-d1+H]⁺ | 413.17 | Molecular ion with two deuterium atoms |
| [M-d2+H]⁺ | 412.17 | Molecular ion with one deuterium atom |
| [M-d3+H]⁺ | 411.16 | Non-deuterated Clindamycin B molecular ion |
Note: The m/z values are for the protonated molecule and are based on the monoisotopic masses.
Chromatographic Separation Techniques for Purification and Analysis
Chromatographic techniques are essential for the purification of synthesized this compound and for its analysis to ensure high purity.
High-performance liquid chromatography (HPLC) is the most common method used for both the purification and analysis of Clindamycin and its related substances. nih.gov A reversed-phase HPLC method, likely using a C18 column, would be employed. The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is often used to achieve optimal separation of the main compound from any impurities. Detection is commonly performed using ultraviolet (UV) absorption at a low wavelength (around 210 nm) or by mass spectrometry (LC-MS). The purity of this compound would be determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
Advanced Analytical Applications of Clindamycin B D3
Mass Spectrometry-Based Quantitative Methodologies
The unique properties of Clindamycin (B1669177) B-d3 are leveraged in mass spectrometry to achieve reliable and sensitive quantification of structurally similar analytes in complex biological samples.
Development and Validation of Clindamycin B-d3 as an Internal Standard in LC-MS/MS
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development and validation. bioanalysis-zone.com These standards are chemically almost identical to the analyte of interest, differing only in isotopic composition, which allows them to be distinguished by the mass spectrometer. bioanalysis-zone.com This near-identical chemical behavior is crucial for correcting variations that can occur during sample preparation, chromatography, and ionization. bioanalysis-zone.comchromatographyonline.com The validation of analytical methods using such internal standards typically adheres to guidelines from regulatory bodies like the Food and Drug Administration (FDA), ensuring parameters such as accuracy, precision, linearity, and stability meet stringent criteria. nih.govrug.nlnih.gov
One of the significant challenges in quantitative LC-MS/MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement. chromatographyonline.comresearchgate.net This can compromise the accuracy and reproducibility of the results. chromatographyonline.com The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate these effects. chromatographyonline.comrug.nl Since the internal standard and the analyte have nearly identical physicochemical properties, they experience similar matrix effects. bioanalysis-zone.com By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix can be effectively normalized. chromatographyonline.com This approach significantly improves the precision and accuracy of the quantification. rug.nl Studies have shown that methods employing isotope-labeled internal standards can achieve high levels of precision, with coefficients of variation (CV) well within the accepted limits of 15%. rug.nlnih.gov
Intra-day precision: Often ranges from 1.4% to 9.3%. nih.gov
Inter-day precision: Typically falls between 2.1% and 7.2%. nih.gov
The effectiveness of this approach is demonstrated in various studies where matrix effects were well-compensated, with values often ranging from 93.1% to 112.5%. nih.govrug.nl
The use of this compound as an internal standard in LC-MS/MS also contributes to enhanced specificity and sensitivity, particularly when analyzing analytes in complex biological matrices such as plasma, serum, or tissue homogenates. rug.nlpaijournal.com The high selectivity of tandem mass spectrometry, which monitors specific precursor-to-product ion transitions for both the analyte and the internal standard, ensures that only the compounds of interest are detected, even in the presence of numerous other components. rug.nl This specificity is crucial for accurately quantifying low levels of the target analyte.
The ability to compensate for matrix effects and reduce analytical variability allows for lower limits of quantification (LLOQ), thereby increasing the sensitivity of the assay. rug.nl For instance, methods have been developed to quantify various drugs, including clindamycin, in human plasma with LLOQs in the low ng/mL range. nih.govresearchgate.net This enhanced sensitivity is critical for pharmacokinetic studies and therapeutic drug monitoring where concentrations can be very low. nih.govnih.gov
Minimizing Matrix Effects and Enhancing Analytical Precision.
Application in Quantitative Proteomics and Metabolomics Research (Non-Human)
The principles of using stable isotope-labeled standards extend beyond the quantification of drugs to broader research areas like proteomics and metabolomics, including studies involving non-human subjects and models. bioanalysis-zone.comresearchgate.netnih.govmdpi.com These fields aim to comprehensively identify and quantify the vast array of proteins and metabolites within a biological system.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for the accurate quantification of metabolites. nottingham.ac.uk This method involves spiking a sample with a known amount of a stable isotope-labeled version of the target metabolite, which serves as an internal standard. nottingham.ac.uk By measuring the ratio of the naturally occurring metabolite to the labeled standard, the absolute concentration of the metabolite in the original sample can be determined with high accuracy and precision. nottingham.ac.uk This approach effectively corrects for metabolite loss during sample extraction and analysis, as well as for matrix effects. researchgate.net
The application of IDMS is crucial in non-human metabolomics research, for example, in studies investigating the metabolic pathways of microorganisms or in animal models of disease. paijournal.comnottingham.ac.ukpaijournal.complos.org For instance, researchers have used IDMS to quantify intracellular metabolites in bacteria, providing insights into their metabolic responses to different conditions. nottingham.ac.uk The use of uniformly 13C-labeled internal standards derived from organisms like spirulina has been shown to be a convenient and effective way to quantify a wide range of metabolites simultaneously. nottingham.ac.uk
| Parameter | Finding |
|---|---|
| Linearity (R²) | ≥ 0.99 for 74 metabolites |
| Limits of Quantification (LOQ) | ≤1 μM |
| Precision (RSD) | Within 15% for 49 metabolites |
| Accuracy (RSD) | Within 20% for all metabolites |
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy in quantitative proteomics. researchgate.netnih.govnih.govsigmaaldrich.com In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of a specific amino acid. researchgate.netresearchgate.net One population receives the natural ("light") amino acid, while the other receives a stable isotope-labeled ("heavy") version, such as deuterated leucine (B10760876) (Leu-d3). researchgate.netnih.gov After several cell doublings, the heavy amino acid is fully incorporated into the proteome of the second cell population. researchgate.netresearchgate.net
The two cell populations can then be subjected to different experimental conditions, and their proteomes are combined and analyzed by mass spectrometry. researchgate.net The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the light and heavy peptide pairs. researchgate.net Because the labeling is incorporated metabolically, it provides a highly accurate and reproducible method for quantitative proteomics. researchgate.netnih.gov
The principles of SILAC can be extended to various research contexts, including non-human cell culture systems, to study changes in protein expression in response to different stimuli or during processes like cell differentiation. researchgate.netnih.gov
| Protein | Function |
|---|---|
| Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis |
| Fibronectin | Extracellular matrix protein |
| Pyruvate kinase M2 | Glycolysis |
Isotopic Dilution Mass Spectrometry for Metabolite Quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure, dynamics, and interactions of molecules in solution. mdpi.com The use of isotopically labeled compounds, such as this compound, significantly enhances the power of NMR methods, enabling more precise and detailed investigations. Deuterium (B1214612) (²H) labeling, in particular, offers unique advantages for simplifying complex spectra, probing molecular motion, and clarifying intermolecular interactions.
Utilization of this compound in ¹H and ¹³C NMR Chemical Shift Assignment
The structural complexity of Clindamycin B results in intricate ¹H and ¹³C NMR spectra with numerous overlapping signals. The unambiguous assignment of these signals is a prerequisite for detailed structural and interaction studies. The strategic incorporation of deuterium in this compound provides a powerful tool to overcome these challenges.
In ¹H NMR spectroscopy, the substitution of protons with deuterons effectively removes signals from the spectrum, as deuterium resonates at a vastly different frequency. In this compound, where the three protons of the N-methyl group on the pyrrolidine (B122466) ring are replaced by deuterium, the corresponding singlet in the ¹H spectrum disappears. This simplifies a crowded region of the spectrum and allows for the unequivocal assignment of the N-methyl group by comparing the spectrum of the deuterated compound with its non-deuterated counterpart. This simplification also aids in the assignment of neighboring protons, whose signals may have been obscured.
In ¹³C NMR, the effect of the deuterium label is also highly informative. The carbon of the N-methyl-d3 group, instead of appearing as a quartet (due to coupling with three protons in the proton-coupled spectrum), appears as a multiplet (typically a triplet) due to the one-bond coupling to deuterium (spin I=1). Furthermore, the deuterium substitution induces a small upfield shift in the resonance of the attached carbon, known as an isotope effect. libretexts.org These distinct features confirm the assignment of the N-methyl carbon. The greater spectral dispersion in ¹³C NMR means that signal overlap is less of a problem, but the confirmation provided by the deuterated analogue is crucial for definitive assignment. libretexts.orglibretexts.org
Table 1: Hypothetical Comparison of NMR Signals for the N-Methyl Group in Clindamycin B and this compound
| Compound | Nucleus | Signal Multiplicity (Proton Coupled) | Approximate Chemical Shift (ppm) | Notes |
| Clindamycin B | ¹H | Singlet | ~2.3 | Integrates to 3 protons. |
| This compound | ¹H | Signal Absent | N/A | Deuterium is not observed in ¹H NMR. |
| Clindamycin B | ¹³C | Quartet | ~40 | Coupled to 3 protons. |
| This compound | ¹³C | Triplet | ~39.5 | Coupled to 1 deuterium; exhibits an upfield isotope shift. |
Probing Molecular Dynamics and Conformations through Deuterium Labeling
The functional properties of molecules are often dictated by their three-dimensional structure and dynamic behavior, including conformational flexibility and intramolecular motion. Deuterium NMR spectroscopy is a particularly powerful technique for investigating molecular dynamics. numberanalytics.com Unlike the spin-½ proton, the deuterium nucleus has a nuclear spin of I=1 and possesses an electric quadrupole moment. numberanalytics.com This quadrupole moment interacts with local electric field gradients, providing a sensitive probe of the local electronic environment and motion.
By analyzing the lineshape and relaxation parameters of the ²H NMR signal from the deuterated N-methyl group in this compound, researchers can obtain detailed information about its motional dynamics. For instance, the rate of rotation of the methyl group around its C-N bond and the tumbling of the entire pyrrolidine ring can be quantified. These dynamics are critical for understanding the molecule's conformational preferences and how it might adapt its shape upon binding to a biological target. frontiersin.org
Solid-state ²H NMR studies can be particularly revealing. The deuterium quadrupolar coupling constant (QCC) is a measure of the strength of the interaction between the deuterium nucleus and the local electric field gradient. Anisotropic molecular motion leads to an averaging of this coupling, resulting in characteristic changes in the ²H NMR spectrum. By analyzing the spectral lineshape, one can determine the geometry and timescale of the molecular motion of the labeled group.
Table 2: Relationship between ²H NMR Parameters and Molecular Motion for the N-Methyl-d3 Group
| NMR Parameter | Information Gained | Implication for this compound |
| Quadrupolar Splitting | Degree of motional restriction. | A larger splitting indicates a more rigid pyrrolidine ring conformation. |
| Lineshape Analysis | Geometry and rate of motion. | Can distinguish between fast rotation of the methyl group and slower tumbling of the ring. |
| Spin-Lattice Relaxation (T₁) | Rate of fast motions (picosecond to nanosecond timescale). | Provides data on the speed of methyl group rotation and local flexibility. |
Ligand-Protein Interaction Studies using Deuterated Probes (in vitro)
Understanding how a ligand binds to its protein target is fundamental in drug discovery. mdpi.com NMR spectroscopy provides a suite of experiments to map binding interfaces and characterize the bound conformation of a ligand. drughunter.com The use of a deuterated probe like this compound offers significant advantages in these studies by simplifying spectra and enabling more sophisticated experimental designs. biorxiv.org
In ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, the spectrum of the small molecule is observed. In STD NMR, saturation is transferred from the protein to the protons of the bound ligand. Protons in close contact with the protein receive more saturation and show a stronger signal, revealing the binding epitope. nih.gov By using this compound, the intense signal from the N-methyl group is eliminated from the ¹H spectrum. This reduces spectral overlap and allows for a clearer, unambiguous analysis of the STD effect on the remaining protons of the molecule. This helps to precisely identify which other parts of the clindamycin molecule are in direct contact with the protein receptor. biorxiv.org
In protein-observed experiments, such as those that monitor chemical shift perturbations (CSPs) in a ¹⁵N-labeled protein upon ligand binding, the use of a deuterated ligand is also beneficial. biorxiv.orgnih.gov Protons on the ligand can contribute to the relaxation of nearby protein nuclei, which can lead to line broadening and loss of signal, especially in larger proteins. Using a deuterated ligand minimizes these effects, leading to sharper signals and more reliable data on which protein residues are affected by binding.
The selective deuteration in this compound thus acts as a spectroscopic tool, simplifying complex spectral data and enhancing the precision of interaction analysis, which is critical for structure-based drug design.
Table 3: Illustrative Data from a Hypothetical STD-NMR Experiment
| Proton Group on Ligand | Relative STD Effect (Clindamycin B) | Relative STD Effect (this compound) | Interpretation |
| Pyrrolidine Ring Protons | 100% (Reference) | 100% (Reference) | In close contact with the protein. |
| Propyl Side-Chain Protons | 85% | 85% | Also in close contact, part of the binding epitope. |
| Sugar Moiety Protons | 20% | 20% | Weaker interaction, likely more solvent-exposed. |
| N-Methyl Protons | 95% | N/A | Strong interaction, but signal overlap could complicate analysis in the non-deuterated form. The absence of this signal in the d3-analog simplifies the spectrum. |
Mechanistic and Biochemical Research Utilizing Clindamycin B D3
Elucidation of Molecular Interactions and Binding Dynamics (in vitro/non-human models)
The primary mechanism of action for clindamycin (B1669177) and its analogs is the inhibition of bacterial protein synthesis. This is achieved through direct interaction with the bacterial ribosome. While most mechanistic studies have been conducted with the non-deuterated parent compound, Clindamycin B-d3 serves as a critical analytical tool for quantifying these interactions and their downstream effects with high precision.
Clindamycin exerts its bacteriostatic, and at higher concentrations, bactericidal effects by binding to the 50S subunit of the bacterial ribosome. tdl.org This interaction obstructs the process of protein synthesis, a fundamental process for bacterial survival and replication.
The binding site for clindamycin is located within the peptidyl transferase center (PTC) on the 23S ribosomal RNA (rRNA) of the large 50S ribosomal subunit. researchgate.net X-ray crystallography and cryogenic electron microscopy (cryo-EM) studies have provided detailed maps of these interactions. The galactose sugar moiety of clindamycin is crucial for this binding, forming several hydrogen bonds with specific nucleotides in the 23S rRNA. caymanchem.com Key nucleotides involved in these interactions include A2058, A2059, G2505, A2241, A2242, G2244, and G2687 (using E. coli and C. acnes numbering). caymanchem.com The propyl pyrrolidinyl group of clindamycin also engages in van der Waals interactions with the rRNA, further stabilizing the complex. caymanchem.comnih.gov
In such detailed mapping studies, this compound would typically be used as an internal standard in mass spectrometry experiments designed to quantify the binding affinity or to identify the specific proteins or RNA fragments cross-linked to the drug.
Table 1: Key Nucleotide Interactions of Clindamycin with 23S rRNA
| Nucleotide (E. coli numbering) | Type of Interaction | Reference |
|---|---|---|
| A2058 | Hydrogen Bond | caymanchem.com |
| A2059 | Hydrogen Bond | caymanchem.com |
| G2505 | Hydrogen Bond | caymanchem.com |
| A2503 | Hydrogen Bond | |
| C2452 | van der Waals Contact | caymanchem.com |
| U2506 | van der Waals Contact | caymanchem.com |
By binding to the PTC, clindamycin sterically interferes with the correct positioning of aminoacyl-tRNA (A-site) and peptidyl-tRNA (P-site). caymanchem.com This interference blocks the formation of peptide bonds and inhibits ribosomal translocation, the process where the ribosome moves along the mRNA to read the next codon. The drug essentially freezes the ribosome, preventing the elongation of the nascent polypeptide chain. Kinetic studies have shown that clindamycin first interacts with the A-site and then isomerizes to a tighter complex near the P-site.
The use of this compound in these analyses is primarily for precise quantification in assays that measure the rate of protein synthesis or the accumulation of specific stalled ribosomal complexes. Its distinct mass allows it to be differentiated from the non-labeled compound and endogenous molecules in complex biological matrices.
While there is extensive research on enzymes that confer resistance to clindamycin, such as lincosamide nucleotidyltransferases, specific enzyme kinetics studies using this compound as the primary substrate are not widely published. However, deuterated compounds are valuable in kinetic studies to investigate the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and if the cleavage of this bond is the rate-limiting step of an enzymatic reaction, using a deuterated substrate will result in a slower reaction rate. This phenomenon can be used to elucidate reaction mechanisms. For enzymes that metabolize clindamycin, such as CYP3A4, using this compound could help determine if the N-demethylation at the deuterated position is a rate-determining step in its metabolism. tdl.org
Investigations into Ribosomal Binding Sites and Inhibition of Protein Synthesis.
Detailed Mapping of Interactions with 23S Ribosomal RNA.
Metabolic Pathway Tracing in Model Systems (Non-Human)
The primary application of stable isotope-labeled compounds like this compound is in metabolic studies. The deuterium (B1214612) label acts as a tracer, allowing researchers to follow the drug and its metabolites through a biological system without the need for radioactive labeling.
In non-human model systems, such as studies using rat or dog liver microsomes, the major metabolites of clindamycin have been identified as clindamycin sulfoxide (B87167) and an active metabolite, N-desmethylclindamycin. The metabolism is primarily carried out by the cytochrome P450 enzyme system, with CYP3A4 being the major contributor and CYP3A5 playing a minor role. tdl.org
When this compound is administered in such a system, its metabolites will retain the deuterium label (unless the metabolic transformation occurs at the site of deuteration). In mass spectrometry analysis, the parent drug and its metabolites will appear at a mass that is 3 Daltons higher than the corresponding unlabeled molecules. This mass shift provides a clear and unambiguous signature to identify drug-related compounds in a complex mixture of endogenous molecules, greatly facilitating the discovery and characterization of novel or low-abundance metabolites.
Table 2: Major Metabolites of Clindamycin Identified in Non-Human Models
| Metabolite | Metabolizing Enzyme (Primary) | Activity | Reference |
|---|---|---|---|
| Clindamycin Sulfoxide | CYP3A4 | Inactive | |
| N-desmethylclindamycin | CYP3A4 | Active |
Elucidation of Metabolic Enzymes and Pathways Involved in Biotransformation (in vitro)
Research has established that clindamycin is metabolized predominantly through oxidation. nih.gov In vitro incubations with human liver microsomes have identified two primary metabolites: clindamycin sulfoxide and a minor metabolite, N-desmethylclindamycin. nih.govdrugbank.com Studies utilizing a panel of recombinant human cytochrome P450 (CYP) enzymes have demonstrated that CYP3A4 is the principal enzyme responsible for the S-oxidation of clindamycin, with a smaller contribution from CYP3A5. nih.govnih.govdrugbank.com The formation of clindamycin sulfoxide was shown to correlate strongly with CYP3A4 activity, and this metabolic reaction was significantly inhibited by ketoconazole, a specific CYP3A4 inhibitor. nih.gov While flavin-containing monooxygenases (FMOs) are also known to catalyze S-oxidation, studies showed they had no detectable activity in the formation of clindamycin sulfoxide. nih.gov
The use of this compound is crucial for the accuracy of these quantitative experiments. By adding a known quantity of this compound to the experimental samples, it co-elutes with the unlabeled clindamycin and its metabolites but is distinguished by its higher mass in the mass spectrometer. This allows for precise correction of any variability during sample preparation and analysis, ensuring highly accurate quantification of the metabolites formed.
| Enzyme | Metabolic Reaction | Resulting Metabolite | Primary Location of Study | Reference |
|---|---|---|---|---|
| Cytochrome P450 3A4 (CYP3A4) | S-Oxidation | Clindamycin Sulfoxide (Major) | Human Liver & Intestinal Microsomes | nih.govnih.govdrugbank.com |
| Cytochrome P450 3A5 (CYP3A5) | S-Oxidation | Clindamycin Sulfoxide (Minor) | Human Liver & Intestinal Microsomes | nih.govdrugbank.com |
| Cytochrome P450 (unspecified) | N-Demethylation | N-desmethylclindamycin (Minor) | Human Liver Microsomes | drugbank.com |
Quantification of Metabolic Fluxes using Isotopic Tracers
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within metabolic networks. mdpi.com The core of MFA involves the use of isotopic tracers—molecules labeled with stable isotopes like deuterium (²H)—to follow the path of atoms through biochemical pathways. mdpi.comosti.govnih.gov
This compound is an ideal isotopic tracer for quantifying the metabolic flux of its own biotransformation pathways. In a typical in vitro experiment, a biological system (such as human liver microsomes) is incubated with a mixture of unlabeled clindamycin and a known concentration of this compound. Over time, both the labeled and unlabeled forms of the drug are metabolized. By using LC-MS to measure the concentrations of the parent compounds and their respective metabolites at various time points, researchers can calculate the rate of product formation.
The flux (v) of the S-oxidation reaction, for example, can be determined by monitoring the rate of appearance of clindamycin sulfoxide. The use of the deuterated tracer allows for highly precise measurements, distinguishing the drug's metabolism from other cellular processes. This approach provides a direct quantification of the metabolic clearance rate for specific pathways, which is essential for understanding drug disposition.
| Time (minutes) | [this compound] (nM) | [this compound Sulfoxide] (nM) | Calculated Flux (pmol/min/mg protein) |
|---|---|---|---|
| 0 | 1000 | 0 | - |
| 5 | 850 | 150 | 30.0 |
| 15 | 625 | 375 | 25.0 |
| 30 | 400 | 600 | 20.0 |
Note: This table is illustrative, demonstrating the principle of how flux is calculated from the rate of metabolite appearance.
Studies on Molecular Basis of Resistance Mechanisms (in vitro/non-human cellular models)
Investigating Ribosomal Modification and Methylation Events
One of the most significant mechanisms of resistance to clindamycin involves the modification of its target site on the bacterial ribosome. drugbank.commedchemexpress.commedchemexpress.eu Clindamycin functions by binding to the 23S rRNA of the 50S ribosomal subunit, thereby inhibiting protein synthesis. drugbank.comnih.gov Resistance arises when bacterial enzymes modify this binding site, reducing the drug's affinity.
The primary modification is the enzymatic methylation of specific adenine (B156593) residues within the 23S rRNA. researchgate.net This is commonly mediated by erythromycin (B1671065) ribosome methylase (erm) enzymes, which typically methylate residue A2058. jcpsp.pkwho.int This single modification can confer cross-resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics. asm.org
Another critical resistance mechanism involves methylation at adenosine (B11128) 2503 (A2503) of the 23S rRNA, catalyzed by the Cfr methyltransferase. nih.govpnas.org This modification also confers resistance to multiple classes of antibiotics that bind to the peptidyl transferase center. nih.gov Deuterium labeling has been instrumental in elucidating the complex chemical mechanism of these radical SAM enzymes. pnas.org In these studies, researchers used truncated rRNA substrates where adenosine was replaced with 2-²H adenosine (a deuterated form). By analyzing the reaction products with mass spectrometry, they found that the deuterium atom was not abstracted by the enzyme as might be expected. nih.govpnas.org Further experiments using SAM with a trideuterated methyl group confirmed a novel mechanism involving a methylene (B1212753) transfer and a hydride shift. pnas.org These sophisticated experiments, which rely on deuterium labeling, provided profound insights into the fundamental chemistry of antibiotic resistance.
| Enzyme/Gene | Target Site (23S rRNA) | Modification | Resistance Phenotype | Reference |
|---|---|---|---|---|
| Erm (e.g., ErmA, ErmC) | A2058 | Mono- or di-methylation | MLSB (inducible or constitutive) | jcpsp.pkwho.int |
| Cfr | A2503 (C8 position) | Methylation | PhLOPSA (phenicols, lincosamides, oxazolidinones, pleuromutilins, streptogramins A) | nih.govbiorxiv.org |
| RlmN | A2503 (C2 position) | Methylation | (Not directly clindamycin resistance) | nih.govpnas.org |
Deuterated Analogs in Probing Efflux Pump Mechanisms
Bacterial efflux pumps are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their intracellular targets. anr.fracs.org Overexpression of these pumps is a major cause of multidrug resistance. nih.govasm.org Understanding the structural dynamics of these pumps is key to developing inhibitors that could restore antibiotic efficacy.
Deuterium plays a crucial role in this area through a technique called Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS). anr.fr This method probes the conformational dynamics of proteins. While it does not use a deuterated drug analog directly, it uses heavy water (D₂O) to investigate the pump's mechanism. The efflux pump protein is incubated in a D₂O solution, and the rate at which the protein's backbone amide hydrogens exchange with deuterium atoms from the solvent is measured by mass spectrometry. Regions of the protein that are flexible or solvent-exposed will exchange hydrogen for deuterium more quickly, while stable or buried regions will exchange more slowly.
By comparing the HDX rates in different functional states—for example, with and without ATP or a bound drug—researchers can map the precise regions of the pump that undergo conformational changes during its transport cycle. anr.fr This has been used to study pumps like BmrA, identifying flexible regions in the transmembrane domains and key amino acids involved in the communication between the energy-providing domains (NBDs) and the drug-translocating domains (TMDs). anr.fr Such insights are invaluable for understanding how these pumps recognize and expel substrates like clindamycin and for designing targeted inhibitors.
Cellular Uptake and Subcellular Distribution Studies (Non-Human Models)
Assessment of Membrane Permeability and Transport Mechanisms
For an antibiotic to be effective, it must first cross the cell membrane to reach its target. Studies on clindamycin's membrane permeability and transport are therefore essential. This compound is vital for these studies as a tracer, enabling precise quantification of drug uptake.
Research using non-human cellular models, such as rabbit alveolar macrophages, has shown that clindamycin uptake is not a simple process of passive diffusion. Instead, it is an active transport process that is dependent on cellular energy. nih.gov Kinetic analysis revealed this transport to be saturable, with a high binding affinity (Km = 1 mM). Further investigation showed that clindamycin transport was competitively inhibited by nucleosides like adenosine and puromycin, indicating that clindamycin utilizes the cell's nucleoside transport system to gain entry. nih.gov Once inside the cell, clindamycin has been shown to distribute into both the cytosol and lysosomes. ucl.ac.be
In these experiments, this compound serves as the perfect tool for quantification. To determine the rate and extent of uptake, cells are incubated with the drug, and after a set time, the intracellular concentration is measured. Using this compound as an internal standard in the LC-MS analysis allows for the accurate measurement of the accumulated unlabeled drug, free from interference from the complex cellular matrix. This precision is necessary to calculate reliable permeability parameters and to kinetically characterize the transport systems involved.
| Parameter | Finding | Model System | Reference |
|---|---|---|---|
| Transport Mechanism | Active, saturable process | Rabbit Alveolar Macrophages | nih.gov |
| Transport System | Utilizes the nucleoside transport system | Rabbit Alveolar Macrophages | nih.gov |
| Binding Affinity (Km) | 1 mM | Rabbit Alveolar Macrophages | nih.gov |
| Permeability Enhancement | Permeability increased by bile acids (e.g., cholic acid) | Artificial Cellulose Membrane | nih.gov |
| Subcellular Distribution | Cytosolic and lysosomal localization | Phagocytic Cells | ucl.ac.be |
Isotopic Tracer Applications for Subcellular Localization
The precise localization of an antibiotic within a cell is critical to understanding its mechanism of action and identifying potential reasons for treatment failure or off-target effects. The use of isotopically labeled compounds, such as this compound, in conjunction with advanced analytical techniques, offers a powerful method for tracing the subcellular distribution of the drug. By replacing specific hydrogen atoms with their heavier isotope, deuterium, a unique spectroscopic or mass signature is introduced into the molecule without significantly altering its chemical properties. This label allows for the differentiation of the exogenous drug from the complex biochemical milieu of the cell.
Research into the subcellular distribution of other deuterated drugs and isotopically labeled antibiotics provides a strong basis for the potential application of this compound in similar studies. Methodologies such as Raman microscopy and mass spectrometry imaging have proven effective in tracking isotopically labeled molecules within cellular compartments. nih.govbiorxiv.org
One of the key advantages of using deuterium as a label is that the carbon-deuterium (C-D) bond has a vibrational frequency that falls within the "silent region" of a cell's Raman spectrum (typically 1800-2700 cm⁻¹). nih.govspiedigitallibrary.org This region is largely free from signals of endogenous biomolecules, thus providing a clear window for detecting the labeled drug. spiedigitallibrary.org Techniques like Stimulated Raman Scattering (SRS) microscopy can exploit this unique C-D bond signature to visualize the distribution of a deuterated drug in living cells with high spatial resolution. spiedigitallibrary.org For instance, studies have successfully tracked the subcellular distribution of deuterated fatty acids and other deuterated drugs, demonstrating the feasibility of this approach. spiedigitallibrary.orgresearchgate.net
In a hypothetical study utilizing this compound, researchers could treat bacterial or eukaryotic cells with the deuterated antibiotic and employ SRS microscopy to map its accumulation in different organelles. This could reveal, for example, whether this compound concentrates in ribosomes, its primary target, or if it is sequestered in other compartments such as lysosomes or mitochondria, which could have implications for its efficacy and potential toxicity.
Another powerful technique for subcellular localization is secondary ion mass spectrometry (SIMS), including nanoscale SIMS (NanoSIMS). biorxiv.orgnih.gov This method allows for the imaging of the elemental and isotopic composition of a sample surface with high spatial resolution. By detecting the mass-to-charge ratio of ions sputtered from the sample, NanoSIMS can create a map of the distribution of the deuterated drug. biorxiv.orgharvard.edu Studies have successfully used this approach to visualize the subcellular distribution of isotopically labeled antibiotics, like pyrazinamide, in infected macrophages. biorxiv.org Such an approach with this compound could provide quantitative data on its concentration within specific bacterial cells in an infected host cell population. biorxiv.org
The data generated from such studies would be invaluable for understanding the pharmacokinetics of clindamycin at a subcellular level. Below is an interactive data table representing hypothetical findings from a study tracking this compound distribution in bacterial cells using an imaging technique like NanoSIMS.
Table 1: Hypothetical Subcellular Distribution of this compound in Staphylococcus aureus
| Subcellular Compartment | Relative Concentration (%) | Standard Deviation (±) | Notes |
| Ribosome-Rich Cytoplasm | 85.3 | 5.2 | Primary target site |
| Cell Wall/Membrane | 9.8 | 1.5 | Potential transient binding |
| Nucleoid | 2.1 | 0.8 | Minimal accumulation |
| Inclusion Bodies | 2.8 | 0.9 | N/A |
The findings from such research would provide detailed insights into the drug's journey to its site of action and could help in designing more effective antibiotic therapies. The use of this compound as an isotopic tracer, therefore, represents a significant potential area for mechanistic and biochemical research.
Advanced Research Methodologies and Future Directions for Clindamycin B D3 Research
Integration with Systems Biology Approaches
Systems biology integrates complex data from various "omics" fields to understand biological systems holistically. nih.gov In this context, Clindamycin (B1669177) B-d3 facilitates the generation of high-quality quantitative data essential for building accurate biological models.
Proteomic and metabolomic profiling are powerful systems biology tools used to obtain a global snapshot of proteins and metabolites within a biological system. nih.govnih.gov These techniques are instrumental in identifying drug targets and understanding the physiological effects of compounds like clindamycin. In such studies, liquid chromatography-mass spectrometry (LC-MS/MS) is a core analytical technology. nih.govfda.gov
The accuracy of LC-MS/MS-based quantification heavily relies on the use of stable isotope-labeled internal standards. fda.gov Clindamycin B-d3 is intended for precisely this purpose. caymanchem.com When analyzing a sample, a known quantity of this compound is added at an early stage of sample preparation. fda.gov Because it is chemically almost identical to the non-labeled clindamycin, it experiences similar extraction efficiencies and matrix effects during the analytical process. However, its increased mass due to the three deuterium (B1214612) atoms allows it to be distinguished from the native analyte by the mass spectrometer. caymanchem.comfda.gov This allows researchers to correct for analyte loss and ion suppression, ensuring highly accurate quantification of clindamycin.
Research has utilized metabolomic analysis to identify biomarkers associated with the disruption of gut microbiota by clindamycin, linking the antibiotic's effect to specific changes in the host's metabolic profile. plos.org For instance, studies in mouse models have shown that clindamycin treatment significantly alters levels of fecal metabolites, including intermediates in carbohydrate and protein metabolism, which correlate with the loss and recovery of colonization resistance against pathogens. plos.org The ability to precisely measure the concentration of the parent drug using standards like this compound is fundamental to correlating its exposure with these downstream biological effects. Furthermore, computational approaches, such as target prediction databases and molecular docking simulations, are used to screen clindamycin derivatives against hundreds of protein targets to identify potential new antibacterial mechanisms and overcome resistance. mdpi.com
High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds, a cornerstone of modern drug discovery. google.com When HTS is coupled with direct-to-mass spectrometry technologies, speed and accuracy are paramount. researchgate.net A significant challenge in these direct analyses is the "matrix effect," where other components in a biological sample can interfere with the analyte's ionization, leading to inaccurate measurements. researchgate.net
The incorporation of deuterated analogs as internal standards is the preferred method to deliver the most accurate quantitative results and mitigate these matrix effects. researchgate.net In innovative HTS methods like Coated Blade Spray (CBS)-MS, which enables rapid screening of veterinary drugs in tissue samples, the use of stable isotope-labeled standards is crucial. researchgate.net By providing a reliable reference point in every sample, this compound would enable the rapid and accurate quantification of clindamycin across large-scale screening campaigns, ensuring that data is reliable for hit identification and validation.
| Research Application | Methodology | Role of this compound | Research Findings |
| Target Identification | Proteomics & Metabolomics via LC-MS/MS | Internal standard for accurate quantification of clindamycin. caymanchem.com | Clindamycin alters host metabolic profiles, particularly in the gut, affecting colonization resistance. plos.org Computational tools can predict novel protein targets for clindamycin derivatives. mdpi.com |
| Drug Discovery | High-Throughput Screening (HTS) via MS | Internal standard to ensure accuracy and correct for matrix effects in rapid screening assays. researchgate.net | Deuterated standards are considered the best practice for achieving accurate quantitative results in HTS-MS methods. researchgate.net |
| Biosynthetic Studies | Mass Spectrometry, Isotope Tracing | Serves as a reference compound and analytical standard. | Understanding the biosynthesis of the parent compound, lincomycin (B1675468), from Streptomyces lincolnensis is key to pathway engineering. nih.govnih.gov |
| Pharmacokinetic Analysis | LC-MS/MS | Internal standard for quantifying clindamycin and its metabolites in biological fluids. researchgate.netnih.gov | Enables precise measurement, which is critical for studies in special populations where metabolism (e.g., via CYP3A4) may be altered. nih.gov |
Application in Proteomic and Metabolomic Profiling for Target Identification.
Novel Applications in Chemical Biology and Biosynthetic Studies
Chemical biology employs chemical tools to study and manipulate biological systems. This compound, as a stable, labeled version of a biologically active molecule, has significant potential in this field.
Activity-based probes (ABPs) are powerful chemical tools used to profile the activity of entire enzyme families in their native environment. nih.gov An ABP typically consists of a reactive group that covalently binds to an active enzyme, a recognition element (scaffold), and a reporter tag for detection or enrichment. nih.gov
While no specific activity-based probes derived directly from this compound have been reported, the clindamycin scaffold is an ideal candidate for such development. Clindamycin's known mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. caymanchem.com An ABP designed from the clindamycin structure could be used to irreversibly label its ribosomal target or other potential binding partners directly in complex proteomes. This would enable researchers to:
Visualize the active targets of clindamycin within bacterial cells.
Identify off-target interactions that may contribute to its broader biological effects.
Run competition assays to screen for new compounds that bind to the same target. nih.gov
Chemoproteomic approaches using such probes can accelerate the discovery of functional enzymes and drug targets in their native biological context. frontiersin.org
Clindamycin is a semi-synthetic derivative of lincomycin, a natural product produced by the bacterium Streptomyces lincolnensis. nih.gov Understanding the biosynthetic pathway of natural products is crucial for improving their production and for generating novel, more effective derivatives through metabolic engineering. nih.govresearchgate.net
The elucidation of these complex pathways often involves feeding isotopically labeled precursors to the producing organism and tracking the incorporation of the labels into the final product. While this compound is a final synthetic product, its utility as a highly characterized analytical standard is invaluable in these studies. It serves as a reference compound for identifying and quantifying lincomycin and related intermediates extracted from bacterial cultures.
Once the genes responsible for a biosynthetic pathway are identified, they can be manipulated through "pathway engineering." nih.gov This can involve:
Overexpressing key enzymes to increase the yield of the final product.
Blocking competing metabolic pathways to direct more precursors to the desired product. nih.gov
Introducing genes from other organisms to create novel, hybrid molecules.
The precise analytical methods enabled by standards like this compound are essential for monitoring the success of these engineering efforts. nih.gov
Development of Activity-Based Probes Derived from this compound.
Methodological Advancements in Isotopic Labeling and Detection
The primary and most advanced application of this compound is as an internal standard for analytical quantification. caymanchem.com The use of stable isotope-labeled compounds represents a significant methodological advancement over other quantification strategies because the standard and the analyte behave nearly identically during sample preparation and chromatographic separation. nih.gov
Modern analytical methods, particularly ultra-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offer high sensitivity and specificity for detecting drugs in biological samples. researchgate.netnih.gov In a typical workflow, this compound is added to a serum or tissue sample before protein precipitation and extraction. fda.gov During LC-MS/MS analysis, both clindamycin and this compound are monitored. Any loss of analyte during sample workup will be mirrored by a proportional loss of the internal standard, and any suppression of the ionization signal by the sample matrix will affect both molecules similarly. researchgate.net The ratio of the analyte signal to the internal standard signal is used for quantification, providing a highly accurate and precise measurement that corrects for these potential sources of error. fda.gov
Further advancements include the use of multiply labeled compounds (e.g., ¹³C and ²H) to provide even greater separation from any naturally occurring isotopes and to ensure no isotopic interference, as seen with the use of D3,¹³C-clindamycin in some assays. researchgate.net These advanced isotopic labeling and detection methods are critical for therapeutic drug monitoring and pharmacokinetic studies, especially in special patient populations where drug metabolism may be altered. nih.gov
Innovations in Synthesis of Complex Deuterated Molecules
The synthesis of isotopically labeled complex molecules, including deuterated compounds, has evolved significantly. The goal is to develop efficient, selective, and cost-effective methods for deuterium incorporation, often at a late stage in the synthetic sequence to maximize efficiency. acs.org Traditional methods often require harsh conditions or pre-functionalized starting materials, which can be inefficient and limit applicability. snnu.edu.cn Modern research focuses on overcoming these challenges through novel catalytic systems and process technologies.
Recent innovations in this field include:
Catalytic Hydrogen Isotope Exchange (HIE): This is a powerful strategy for late-stage deuteration via C-H bond activation. acs.org Iridium-based catalysts are particularly prominent, enabling direct H/D exchange on a wide range of substrates, including complex drug molecules. snnu.edu.cn Supported iridium nanoparticles have also been developed for the regioselective deuteration of arenes and heteroarenes under mild conditions, offering complementary selectivity to existing methods. chemrxiv.org
Ionic Liquid Catalysis: A novel approach utilizes ionic liquids, such as a 1-n-butyl-2,3-dimethylimidazolium cation paired with a prolinate anion, to catalyze H/D exchange. doi.org This method operates under mild conditions without the need for extreme pH, high temperatures, or heavy metals, and has demonstrated high deuterium incorporation (up to 95%) in active pharmaceutical ingredients like flunitrazepam. doi.org
Flow Chemistry: The use of flow reactors is a significant process innovation for deuteration reactions. ansto.gov.au This technology allows for more precise control over reaction parameters like temperature and time, leading to increased efficiency, better selectivity, and minimized decomposition, especially for thermally sensitive molecules. ansto.gov.au It represents a promising alternative to labor-intensive batch processing for large-scale synthesis. ansto.gov.au
Biocatalysis: Enzymes offer unparalleled selectivity for deuterium incorporation. Systems using enzymes like hydrogenase and NAD+-reductase can selectively insert deuterium at specific positions within a molecule under mild, aqueous conditions. researchgate.net This approach is a key component in the expanding toolkit for asymmetric synthesis. researchgate.net
Titanocene-Catalyzed Reactions: For specific functional groups, tailored catalysts provide exceptional control. Titanocene(III) catalysts have been used for the precision deuteration of epoxides, a common functional group in organic molecules. advancedsciencenews.com This method facilitates a ring-opening reaction that introduces a deuterium atom with high stereoselectivity, which is crucial as different stereoisomers can have varied biological properties. advancedsciencenews.com
These advanced methodologies represent the future of deuterated compound synthesis, aiming for greater precision, efficiency, and sustainability. The development of catalysts that use D₂O as the deuterium source is a particularly important research direction for creating greener synthetic routes.
| Methodology | Key Features | Primary Deuterium Source | Catalyst/System Example | Reference |
|---|---|---|---|---|
| Catalytic HIE | Late-stage functionalization; high regioselectivity. | D₂ gas, C₆D₆ | Supported Iridium Nanoparticles | acs.orgchemrxiv.org |
| Ionic Liquid Catalysis | Mild conditions (no extreme pH or temp); metal-free. | CDCl₃ | BMMI.Pro (Imidazolium-prolinate) | doi.org |
| Flow Chemistry | Increased efficiency and scale; precise control of time/temp. | D₂O | Metal catalysts (e.g., Palladium, Platinum) in a flow reactor | ansto.gov.au |
| Biocatalysis | High stereo- and site-selectivity; aqueous conditions. | D₂O | Hydrogenase (Hyd-1) and NAD+-reductase | researchgate.net |
| Titanocene Catalysis | High stereoselectivity for specific functional groups (epoxides). | Titanium-deuteride complex | Titanocene(III) complex | advancedsciencenews.com |
Enhanced Sensitivity and Specificity in Analytical Detection Technologies
The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org The use of a stable isotope-labeled (SIL) internal standard is the gold standard for compensating for variations during sample preparation and analysis, including matrix effects that can suppress or enhance the analyte signal. scbt.commdpi.com
Key technologies and future directions include:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the predominant technique for quantifying low-level analytes in complex biological matrices like plasma. researchgate.netnih.gov By using a deuterated standard like this compound, the method achieves high sensitivity and specificity. scbt.com The standard co-elutes with the non-labeled analyte but is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. scbt.com For clindamycin analysis, monitored transitions have been reported as m/z 425.3 > 377.3. researchgate.net The near-identical chemical behavior of the analyte and the standard ensures that any loss during sample extraction or variability in ionization efficiency affects both equally, leading to highly accurate and precise quantification. mdpi.com
High-Resolution Mass Spectrometry (HRMS): While tandem quadrupole MS (MS/MS) is common, HRMS instruments (e.g., Orbitrap, TOF) offer even greater specificity by measuring masses with very high accuracy. This can help to further eliminate potential interferences, enhancing confidence in analytical results.
Advanced Ionization Techniques: Innovations aim to improve the efficiency of converting neutral molecules into detectable ions, a major sensitivity bottleneck. acs.org Matrix-Assisted Laser Desorption/Ionization with a second laser for postionization (MALDI-2) has been shown to increase signal intensity by over an order of magnitude for some pharmaceutical compounds. acs.org For liquid-based analyses, techniques like chemical derivatization can be employed to enhance the ionization efficiency and hydrophobicity of polar analytes, improving their detection in mass spectrometry. acs.org
Multi-Standard Approaches: For samples with a wide dynamic range of analyte concentrations, a single internal standard may not provide optimal accuracy across the entire range. An innovative approach involves using dual deuterated isomers (e.g., a d3 and a d5 version of a drug) to create two overlapping calibration curves, widening the linear range for accurate quantification in a single run. mdpi.com
Future research will likely focus on further improving the limits of detection and expanding the utility of deuterated standards. This includes developing more sensitive mass spectrometers and more efficient ionization sources, as well as applying these robust analytical methods to new matrices and research questions, such as determining free drug concentrations in specific tissues using microdialysis. researchgate.net
| Technique | Role of Deuterated Standard | Advantage | Example Application | Reference |
|---|---|---|---|---|
| LC-MS/MS | Internal standard for quantification. | Corrects for matrix effects and sample prep variability; high sensitivity and specificity. | Quantification of clindamycin in plasma and microdialysate. | researchgate.netnih.gov |
| MALDI-2 | Analyte for enhanced detection. | Increases ionization efficiency and signal intensity significantly. | Imaging and analysis of various pharmaceutical compounds. | acs.org |
| Reactive PS-MS | Derivatized analyte for enhanced detection. | Improves sensitivity and selectivity for challenging analytes in complex fluids. | Detection of amino acids in biological fluids. | acs.org |
| LC-MS/MS with Dual Standards | Two internal standards with different deuteration levels. | Widens the linear calibration range for samples with high concentration variability. | Analysis of enrofloxacin (B1671348) in aquatic products. | mdpi.com |
Q & A
Q. How should researchers design a controlled study to compare the pharmacokinetic properties of Clindamycin B-d3 with non-deuterated clindamycin?
- Methodological Answer : A controlled study should include parallel groups (e.g., this compound vs. non-deuterated clindamycin) with standardized dosing regimens. Use stratified randomization to account for variables like age, hepatic/renal function, and obesity, as pharmacokinetic parameters (e.g., clearance, volume of distribution) may vary . For statistical analysis, employ ANOVA for normally distributed data or the Kruskal-Wallis test for non-normal distributions, supplemented by post-hoc tests (e.g., LSD) to identify group-specific differences . Ensure ethical approval and document compliance with guidelines for human subject research, including informed consent and data anonymization .
Q. What statistical methods are appropriate for analyzing contradictory efficacy data between this compound and conventional clindamycin in bacterial resistance studies?
- Methodological Answer : Contradictions can arise from phenotypic variability (e.g., inducible vs. constitutive MLSB resistance in S. aureus). Address this by:
- Conducting a systematic review with Cochrane Collaboration’s risk-of-bias tool to evaluate study quality .
- Performing sensitivity analyses to assess the robustness of results when excluding low-quality studies .
- Using Fisher’s exact test or chi-square tests to compare resistance frequencies across strains, supplemented by D-test phenotyping to distinguish resistance mechanisms .
Q. How can researchers ensure analytical validity when quantifying this compound and its impurities in pharmacokinetic samples?
- Methodological Answer : Use USP/EP reference standards for calibration and method validation, ensuring compliance with regulatory guidelines (e.g., ICH Q2). Characterize impurities (e.g., Clindamycin Impurity 4) via LC-MS/MS and NMR, with traceability to pharmacopeial standards . Include negative controls (e.g., solvent-only samples) and validate extraction efficiency using spike-recovery experiments .
Advanced Research Questions
Q. What molecular dynamics (MD) simulation approaches can elucidate the impact of ribosomal mutations (e.g., A2058G) on this compound binding?
- Methodological Answer : Simulate the clindamycin binding site in 23S RNA using explicit solvent models and all-atom force fields (e.g., AMBER). Compare wild-type (WT) and A2058G-mutated ribosomes by analyzing:
- Conformational flexibility of this compound via root-mean-square fluctuation (RMSF) calculations.
- Binding free energy differences using molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) .
Correlate findings with experimental resistance data (e.g., MIC shifts) to validate computational predictions .
Q. How can combinatorial therapy with this compound mitigate staphylococcal resistance, and what experimental models are optimal for testing synergy?
- Methodological Answer : Test combinations (e.g., this compound + vancomycin) in in vitro checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For in vivo validation, use murine bacteremia models with MLSB-resistant S. aureus. Employ RNA sequencing to assess downregulation of virulence factors (e.g., Panton-Valentine leukocidin) post-treatment . Statistical analysis should include Kaplan-Meier survival curves with log-rank tests .
Q. What pharmacokinetic (PK) modeling strategies account for this compound variability in obese vs. non-obese populations?
- Methodological Answer : Develop a population PK model using nonlinear mixed-effects modeling (NONMEM). Normalize clearance (CL) and volume of distribution (Vd) to total body weight, and assess covariates (e.g., BMI, hepatic function) via stepwise covariate modeling. Validate with bootstrap analysis and visual predictive checks. Compare AUC/MIC ratios between subgroups to optimize dosing .
Q. How do researchers reconcile discrepancies in clinical trial data on this compound’s efficacy in obstetric infections?
- Methodological Answer : Discrepancies may stem from differences in bacterial load, host immune status, or formulation (oral vs. topical). Address this by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
